3,4-Difluorophenoxytriisopropylsilane

Description

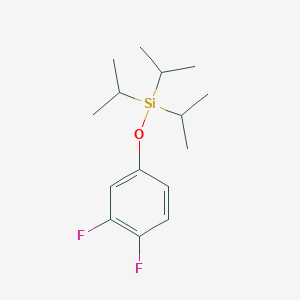

3,4-Difluorophenoxytriisopropylsilane is a fluorinated organosilicon compound characterized by a triisopropylsilyl (TIPS) group attached to a 3,4-difluorophenoxy moiety. This structure confers unique chemical properties, including enhanced thermal stability and lipophilicity, making it valuable in organic synthesis as a protecting group for alcohols or phenols, particularly in pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C15H24F2OSi |

|---|---|

Molecular Weight |

286.43 g/mol |

IUPAC Name |

(3,4-difluorophenoxy)-tri(propan-2-yl)silane |

InChI |

InChI=1S/C15H24F2OSi/c1-10(2)19(11(3)4,12(5)6)18-13-7-8-14(16)15(17)9-13/h7-12H,1-6H3 |

InChI Key |

ITEAXUDGHMISIU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=C(C=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluorophenoxytriisopropylsilane typically involves the reaction of 3,4-difluorophenol with triisopropylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

3,4-Difluorophenol+TriisopropylchlorosilaneBasethis compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluorophenoxytriisopropylsilane undergoes various chemical reactions, including:

Substitution Reactions: The phenoxy group can participate in nucleophilic substitution reactions.

Reduction Reactions: The triisopropylsilane group can act as a mild reducing agent.

Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding silanols.

Common Reagents and Conditions:

Substitution: Reagents such as alkyl halides and bases are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) can facilitate reduction reactions.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) are used.

Major Products:

Substitution: Formation of substituted phenoxy derivatives.

Reduction: Formation of reduced silane derivatives.

Oxidation: Formation of silanol derivatives.

Scientific Research Applications

3,4-Difluorophenoxytriisopropylsilane has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: Employed in the synthesis of bioactive molecules and as a protecting group in peptide synthesis.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-Difluorophenoxytriisopropylsilane involves its ability to act as a reducing agent and participate in substitution reactions. The triisopropylsilane group can donate hydride ions (H-) in reduction reactions, while the phenoxy group can undergo nucleophilic substitution. These properties make it a versatile reagent in various chemical transformations.

Comparison with Similar Compounds

Structural Differences :

- Substituent: Features a linear perfluorinated alkyl chain (C10F17) instead of a difluorophenoxy group.

- Fluorination Pattern : 17 fluorine atoms distributed across the alkyl chain, creating extreme hydrophobicity and chemical inertness.

Functional Implications :

- Solubility: Exhibits near-zero solubility in polar solvents due to the perfluorinated chain, contrasting with the moderate polarity of this compound.

- Applications: Primarily used in surface modification (e.g., water-repellent coatings) and fluoropolymer production, whereas the phenoxy variant is tailored for synthetic chemistry applications .

(Difluoroacetyl)tris(isopropyl)silane

Structural Differences :

- Functional Group: Contains a difluoroacetyl (-COCF2) group directly bonded to the silicon atom, differing from the phenoxy linkage.

- Electronic Effects: The electron-withdrawing acetyl group may enhance electrophilicity at the silicon center compared to the phenoxy variant.

Functional Implications :

- Reactivity : Likely more susceptible to nucleophilic attack at the silicon due to the acetyl group’s electron-withdrawing nature.

- Market Use: Historical data (1997–2027) indicate applications in specialty chemicals and electronics, contrasting with the phenoxy derivative’s prominence in medicinal chemistry .

Comparative Data Table

Research Findings and Limitations

- Reactivity Trends: The phenoxy variant’s aromatic ring enables π-π interactions in catalysis, absent in alkyl or acetyl analogs.

- Market Dynamics: (Difluoroacetyl)tris(isopropyl)silane has seen steady demand in Asia-Pacific electronics sectors, while this compound remains niche in pharmaceutical R&D .

- Data Gaps : Direct comparative studies on hydrolysis rates or catalytic performance are lacking; inferences are drawn from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.